Bienvenue dans la boutique en ligne BenchChem!

N-Isobutyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine

Lipophilicity Drug design Physicochemical profiling

N-Isobutyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine (CAS 1429418-40-5) is a fully substituted 4-nitropyrazole-3-amine with the molecular formula C10H18N4O2 and a molecular weight of 226.28 g/mol. The compound features an isopropyl group at the N1 ring position and an isobutyl substituent on the exocyclic 3-amine, flanking the electron-withdrawing 4-nitro group.

Molecular Formula C10H18N4O2
Molecular Weight 226.28
CAS No. 1429418-40-5
Cat. No. B2869931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Isobutyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine
CAS1429418-40-5
Molecular FormulaC10H18N4O2
Molecular Weight226.28
Structural Identifiers
SMILESCC(C)CNC1=NN(C=C1[N+](=O)[O-])C(C)C
InChIInChI=1S/C10H18N4O2/c1-7(2)5-11-10-9(14(15)16)6-13(12-10)8(3)4/h6-8H,5H2,1-4H3,(H,11,12)
InChIKeyXGXNEFUJJPGVGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Isobutyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine (CAS 1429418-40-5): Procurement-Relevant Profile of a Trisubstituted 4-Nitropyrazole-3-amine Building Block


N-Isobutyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine (CAS 1429418-40-5) is a fully substituted 4-nitropyrazole-3-amine with the molecular formula C10H18N4O2 and a molecular weight of 226.28 g/mol . The compound features an isopropyl group at the N1 ring position and an isobutyl substituent on the exocyclic 3-amine, flanking the electron-withdrawing 4-nitro group. Its predicted physicochemical profile includes an ACD/LogP of 3.63, a LogD (pH 7.4) of 3.10, and a topological polar surface area of 76 Ų . The 4-nitropyrazole-3-amine scaffold is recognized in medicinal chemistry as a versatile building block for aminopyrazole-based kinase inhibitors, particularly Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors under investigation for Parkinson's disease [1].

Why N-Isobutyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine Cannot Be Casually Replaced by In-Class Analogs


Although the 4-nitropyrazole-3-amine core is shared across a series of closely related analogs—differing only in the N1-alkyl and N3-alkyl substituents—small changes in these substituents produce quantifiable shifts in predicted lipophilicity (ΔLogP up to 0.53 units), bioaccumulation factor (BCF up to ~2.5-fold), and the number of freely rotatable bonds . In the context of aminopyrazole-based LRRK2 inhibitor programs, even modest LogD alterations can impact brain penetration, solubility, and CYP450 inhibitory profiles, making generic substitution without experimental validation a material risk to hit-to-lead reproducibility [1]. The sections below quantify where N-Isobutyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine occupies a specific, non-interchangeable property envelope relative to its closest commercially available comparators.

N-Isobutyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine: Head-to-Head Quantitative Differentiation Evidence


Predicted Lipophilicity (ACD/LogP): +0.34 Advantage Over the N1-Ethyl Analog

The target compound exhibits an ACD/LogP of 3.63, which is 0.34 log units higher than the 1-ethyl analog (1-ethyl-N-isobutyl-4-nitro-1H-pyrazol-3-amine, CAS 1429418-05-2, ACD/LogP = 3.29) . This difference reflects the increased carbon count and hydrophobicity of the N1-isopropyl group compared to N1-ethyl. The LogD at pH 7.4 shows an even larger separation: 3.10 for the target versus 2.63 for the ethyl analog, a Δ of +0.47 log units . In lead optimization cascades, a ΔLogD of 0.3–0.5 units is considered sufficient to measurably influence membrane permeability, tissue distribution, and non-specific protein binding [1].

Lipophilicity Drug design Physicochemical profiling

Predicted Bioaccumulation Factor: ~2.3-Fold Higher BCF Versus the N1-Ethyl Analog

The predicted ACD/BCF at pH 7.4 for the target compound is 134.04, compared to 58.21 for the N1-ethyl analog (CAS 1429418-05-2), representing a ~2.3-fold increase . The corresponding soil adsorption coefficient (ACD/KOC) is 1159.51 for the target versus 638.28 for the ethyl analog, a ~1.8-fold increase . These differences arise directly from the additional methylene and methyl groups introduced by the N1-isopropyl substitution and are consistent with the higher LogD. In contrast, the N1-isopropyl N3-(n-butyl) isomer (CAS 1429417-90-2) shows a BCF of 146.18—only ~9% higher than the target—demonstrating that isobutyl branching at N3 partially offsets the lipophilicity-driven bioaccumulation increase seen with the linear n-butyl chain .

Bioaccumulation Environmental fate ADME prediction

Steric Branching Architecture: Isobutyl vs. n-Butyl vs. sec-Butyl Differentiation at the Exocyclic Amine

The target compound bears an isobutyl group (2-methylpropyl) on the exocyclic 3-amine, creating a branch point at the β-carbon of the alkyl chain. Its isomer, N-(sec-butyl)-1-isopropyl-4-nitro-1H-pyrazol-3-amine (CAS 1429418-53-0), bears the branch at the α-carbon, yet both compounds share virtually identical predicted physicochemical properties: LogP = 3.63, LogD (pH 7.4) = 3.10, BCF = 134.04, and boiling point = 355.1 °C . By contrast, the linear N3-(n-butyl) analog (CAS 1429417-90-2) shows LogP = 3.82 (+0.19), BCF = 146.18 (+9%), and has 6 freely rotatable bonds versus 5 for the target, reflecting greater conformational freedom . In medicinal chemistry, α-branched amines (sec-butyl) are generally more resistant to N-dealkylation by CYP450 enzymes than β-branched (isobutyl) or linear (n-butyl) amines, a structure-metabolism relationship that may influence the choice of building block in lead series where metabolic soft-spot mitigation is critical [1].

Steric effects Metabolic stability Structure-activity relationship

4-Nitropyrazole-3-amine Scaffold as a Privileged Building Block for LRRK2 Kinase Inhibitors

The 4-nitropyrazole-3-amine core, carrying a free exocyclic amine, serves as a direct precursor to aminopyrazole-based kinase inhibitors. In the seminal LRRK2 inhibitor program by Estrada et al., aminopyrazoles were identified as effective bioisosteric replacements for the aniline motif, addressing liabilities such as poor solubility (<0.9 µg/mL at pH 7.4 for the aniline lead) and potential ortho-quinoneimine reactive metabolite formation [1]. The resulting aminopyrazole LRRK2 inhibitor (compound 18) demonstrated good brain exposure and significant reduction in brain pLRRK2 levels post-ip administration in rodent PK/PD studies [1]. The broader aminopyrazole class has been reviewed as advantageous ligands for p38MAPK, various kinases, COX enzymes, and antibacterial/antiviral targets, with Pirtobrutinib (a 4-aminopyrazole-containing BTK inhibitor) receiving recent regulatory approval [2]. While no target-specific biological data exist for N-Isobutyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine itself, its 4-nitro group enables subsequent reduction to the corresponding 4-aminopyrazole, a transformation that positions it as a late-stage diversification building block for focused kinase-inhibitor libraries. The N1-isopropyl and N3-isobutyl substituents pre-install the solvent-exposed and selectivity-pocket-directed vectors, respectively, analogous to the SAR described in Table 2 of Estrada et al., where N1-methyl and C5-methyl substitutions were critical for kinase selectivity [1].

Kinase inhibitor Parkinson's disease Bioisostere Building block

N-Isobutyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine: Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry: Late-Stage Diversification Building Block for Aminopyrazole Kinase Inhibitor Libraries

The 4-nitropyrazole-3-amine scaffold is a validated bioisosteric replacement for aniline in kinase inhibitor design, as established by the LRRK2 inhibitor program [1]. The target compound's N1-isopropyl and N3-isobutyl groups pre-install substitution vectors analogous to the solvent-exposed and selectivity-pocket regions described in the aminopyrazole SAR (Estrada et al., Table 2). With an ACD/LogP of 3.63—0.34 units above the N1-ethyl analog—the compound offers a distinct lipophilicity starting point for CNS-penetrant kinase probes . Reduction of the 4-nitro group yields the 4-amino derivative, which can be directly coupled to heteroaryl halides to generate focused kinase-inhibitor libraries.

Agrochemical Intermediate: Pre-Functionalized Pyrazole Core with Defined Environmental Fate Profile

1-Aryl-4-nitropyrazoles are established herbicidal and plant growth-regulating scaffolds, as disclosed in Bayer AG patents [2]. The target compound's predicted BCF of 134.04 and KOC of 1159.51 position it between the lower-bioaccumulation N1-ethyl analog (BCF = 58.21) and the higher-bioaccumulation N3-n-butyl analog (BCF = 146.18) . This intermediate environmental fate profile, combined with pre-installed N1 and N3 substituents, makes the compound a suitable building block for agrochemical lead generation programs where tunable persistence and soil mobility are required.

Chemical Biology: Pseudo-Isosteric Pair with sec-Butyl Analog for Metabolic Soft-Spot Probing

The target compound (isobutyl) shares virtually identical predicted physicochemical properties with its sec-butyl isomer (CAS 1429418-53-0): LogP = 3.63, LogD = 3.10, BCF = 134.04, TPSA = 76 Ų . However, the β-branched isobutyl group presents a different steric and metabolic profile than the α-branched sec-butyl group at the exocyclic amine. This near-isosteric pair can be used in matched molecular pair analysis to deconvolute steric versus metabolic contributions to biological activity, particularly in CYP450-mediated N-dealkylation assays.

Procurement and Inventory: Defined Purity Grade for Reproducible SAR Studies

Commercially available at 97% purity (Leyan, product 2228901) and 95% (AKSci, catalog 4149EB), the compound is supplied with defined analytical specifications suitable for quantitative structure-activity relationship (QSAR) studies . The availability of multiple purity grades enables procurement teams to select the appropriate specification for the intended use—95% for initial screening libraries, 97% for detailed SAR and crystallography studies where impurity profiles could confound activity readouts.

Quote Request

Request a Quote for N-Isobutyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.